CD36 Binding Stoichiometry: KOdiA-PC Confers Functional Ligand Activity at Ultra-Low Densities Compared to Non-Oxidized LDL
KOdiA-PC is identified as one of the most potent CD36 ligands among all oxLDL-derived phosphatidylcholine species [1]. Its binding potency is quantitatively defined by its ability to confer CD36 scavenger receptor recognition to LDL particles at an exceptionally low modification frequency. In direct binding studies, incorporation of only 2 to 3 KOdiA-PC molecules per LDL particle is sufficient to convert native LDL into a high-affinity CD36 ligand, facilitating macrophage uptake . This represents a critical threshold of bioactivity that distinguishes KOdiA-PC from the bulk of oxidized lipid species present in heterogenous oxLDL preparations.
| Evidence Dimension | CD36 Ligand Density Requirement on LDL |
|---|---|
| Target Compound Data | 2-3 molecules KOdiA-PC per LDL particle |
| Comparator Or Baseline | Non-oxidized LDL (baseline; no CD36 binding) |
| Quantified Difference | Functional conversion from non-ligand to high-affinity ligand at 2-3 molecules per particle |
| Conditions | In vitro LDL modification and CD36 binding assay |
Why This Matters
This defines the minimal effective unit for macrophage foam cell formation studies and validates KOdiA-PC as the specific molecular trigger that cannot be replicated by non-oxidized PC or less potent oxPC analogs.
- [1] Zhang Y, et al. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles. J Control Release. 2019 Jun 10;303:263-273. View Source
